molecular formula C24H19N3O9 B557918 Fmoc-3,5-dinitro-L-tyrosine CAS No. 195434-42-5

Fmoc-3,5-dinitro-L-tyrosine

Cat. No.: B557918
CAS No.: 195434-42-5
M. Wt: 493.4 g/mol
InChI Key: UQHMVDPPLJEJHZ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,5-dinitro-L-tyrosine typically involves the nitration of Fmoc-L-tyrosine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 3 and 5 positions of the aromatic ring . The reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3,5-dinitro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-3,5-dinitro-L-tyrosine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-3,5-dinitro-L-tyrosine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The nitro groups on the aromatic ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHMVDPPLJEJHZ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628726
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195434-42-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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